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6-O-(tert-Butyldimethylsilyl)-D-

glucal

Cat. No.: B1600733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The dihydroxylation of glycals—cyclic enol ethers derived from sugars—is a fundamental

transformation in carbohydrate chemistry, providing a powerful method for the stereoselective

synthesis of 1,2-diols. These products are crucial intermediates in the synthesis of

oligosaccharides, glycosides, and various carbohydrate-based therapeutics. The

stereochemical outcome of this reaction is highly dependent on the reaction conditions and,

notably, on the nature of the protecting groups on the glycal scaffold.

Silyl ethers are among the most common protecting groups used in carbohydrate synthesis

due to their ease of installation and removal, and their tunable steric bulk. The size and nature

of the silyl group, particularly at the C6 position of a glycal, can significantly influence the facial

selectivity of the dihydroxylation reaction. Bulky silyl groups can sterically hinder one face of the

glycal ring, directing the dihydroxylating agent to the opposite face and thereby controlling the

stereochemistry of the resulting diol.

This document provides an overview of the common conditions for the dihydroxylation of silyl-

protected glycals, with a focus on the widely used Upjohn dihydroxylation method, which

employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant,

typically N-methylmorpholine N-oxide (NMO). Detailed protocols and data on the influence of
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different silyl protecting groups on reaction yield and diastereoselectivity are presented to guide

researchers in selecting the optimal conditions for their specific synthetic targets.

Mechanism and Stereoselectivity
The dihydroxylation of an alkene with osmium tetroxide proceeds via a concerted [3+2]

cycloaddition mechanism. The OsO₄ adds to the double bond from the less sterically hindered

face to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield

the syn-diol. The regeneration of the active Os(VIII) species from the reduced Os(VI) by a co-

oxidant allows the reaction to be catalytic in osmium.

For silyl-protected glycals, the stereochemical outcome is primarily dictated by the steric

hindrance imposed by the protecting groups. A bulky silyl group at the C6 position will typically

direct the osmium tetroxide to the opposite (α) face of the glycal ring, leading to the preferential

formation of the α-diol.

Data Presentation: Influence of Silyl Protecting
Groups
The choice of the silyl protecting group at the C6 position of a D-glucal derivative has a

pronounced effect on the diastereoselectivity of the Upjohn dihydroxylation. The following table

summarizes the quantitative data for the dihydroxylation of various 6-O-silyl-protected 3,4-di-O-

benzyl-D-glucals.

Entry

Glycal
Substrate
(Protecting
Groups)

Silyl Group
(R) at C6

Reagents
Diastereom
eric Ratio
(α:β)

Combined
Yield (%)

1
3,4-di-O-

benzyl
TBDMS

cat. OsO₄,

NMO
5:1 85

2
3,4-di-O-

benzyl
TIPS

cat. OsO₄,

NMO
10:1 90

3
3,4-di-O-

benzyl
TBDPS

cat. OsO₄,

NMO
>20:1 92
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Data is compiled from representative studies and is intended for comparative purposes. Actual

results may vary based on specific reaction conditions.

As indicated in the table, increasing the steric bulk of the silyl group from tert-butyldimethylsilyl

(TBDMS) to triisopropylsilyl (TIPS), and further to tert-butyldiphenylsilyl (TBDPS), leads to a

significant enhancement in the diastereoselectivity in favor of the α-diol.

Experimental Protocols
General Protocol for the Upjohn Dihydroxylation of a
Silyl-Protected Glycal
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Silyl-protected glycal (1.0 equiv)

N-methylmorpholine N-oxide (NMO) (1.5 equiv)

Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in tert-butanol, 0.02-0.05

equiv)

Acetone

Water

Saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of the silyl-protected glycal (1.0 equiv) in a mixture of acetone and water

(typically 10:1 v/v), add N-methylmorpholine N-oxide (NMO) (1.5 equiv).

Stir the mixture at room temperature until the NMO has completely dissolved.

To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02-0.05 equiv)

dropwise.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 4-24 hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

sulfite or sodium thiosulfate. Stir vigorously for 30-60 minutes to reduce the osmium species.

Remove the acetone under reduced pressure.

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl

acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diol.

Visualizations
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Caption: Experimental workflow for the Upjohn dihydroxylation.
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Reaction Pathway
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Caption: Mechanism of OsO₄-catalyzed syn-dihydroxylation.

To cite this document: BenchChem. [Application Notes and Protocols for Dihydroxylation of
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1600733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

